3-(3-Chlorophenyl)pyrrolidine hydrochloride 3-(3-Chlorophenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1095545-16-6
VCID: VC2807222
InChI: InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H
SMILES: C1CNCC1C2=CC(=CC=C2)Cl.Cl
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12 g/mol

3-(3-Chlorophenyl)pyrrolidine hydrochloride

CAS No.: 1095545-16-6

Cat. No.: VC2807222

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)pyrrolidine hydrochloride - 1095545-16-6

Specification

CAS No. 1095545-16-6
Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
IUPAC Name 3-(3-chlorophenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H
Standard InChI Key YUSUCGUNQJAOLL-UHFFFAOYSA-N
SMILES C1CNCC1C2=CC(=CC=C2)Cl.Cl
Canonical SMILES C1CNCC1C2=CC(=CC=C2)Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

3-(3-Chlorophenyl)pyrrolidine hydrochloride consists of a pyrrolidine ring with a 3-chlorophenyl substituent, forming the salt with hydrochloric acid. The compound has a molecular formula of C₁₀H₁₃Cl₂N, incorporating two chlorine atoms - one attached to the phenyl ring at the meta position and the other as part of the hydrochloride salt formation . This structure creates distinct chemical properties that differentiate it from other phenylpyrrolidine derivatives, particularly those with chlorine substitutions at different positions on the aromatic ring. The pyrrolidine ring provides basic nitrogen functionality, which forms the salt with hydrochloric acid, resulting in a crystalline solid that demonstrates improved stability compared to the free base form.

Related Compounds

The parent compound, 3-(3-Chlorophenyl)pyrrolidine (CAS: 914299-59-5), has a molecular formula of C₁₀H₁₂ClN and serves as the precursor to the hydrochloride salt . The structural relationship between these compounds is significant in understanding the pharmacological and chemical behavior of this family of molecules. Similar compounds with different halogen substitutions or positional isomers, such as 3-(2-Chlorophenyl)pyrrolidine hydrochloride, exhibit distinct pharmacological profiles and synthetic applications despite their structural similarities . The specific position of the chlorine atom on the phenyl ring significantly impacts the compound's electron distribution, affecting its reactivity patterns and binding affinities in biological systems.

Physical Characteristics

Based on its structural components, 3-(3-Chlorophenyl)pyrrolidine hydrochloride typically presents as a crystalline solid with characteristics common to amine hydrochloride salts. The formation of the hydrochloride salt alters the physical properties compared to the free base, generally improving water solubility while decreasing solubility in non-polar organic solvents . This modification of solubility profile is particularly important for pharmacological applications, where water solubility affects bioavailability and formulation options. The compound's crystalline nature also contributes to its stability during storage and handling, making it suitable for various research applications requiring consistent chemical properties over time.

Identifiers and Nomenclature

Chemical Identifiers

The compound 3-(3-Chlorophenyl)pyrrolidine hydrochloride is uniquely identified through several standardized systems used in chemical databases and literature. Its CAS Registry Number is 1095545-16-6, providing a definitive identifier for database searches and regulatory documentation . The European Community (EC) Number assigned to this compound is 800-893-4, which serves as its identifier within European regulatory frameworks and chemical inventories . Additionally, the DSSTox Substance ID DTXSID40662868 provides another systematic reference point, particularly useful in toxicological databases and environmental research . These identifiers collectively enable precise tracking and referencing of this specific chemical entity across different research domains and regulatory environments.

Table 1: Primary Chemical Identifiers for 3-(3-Chlorophenyl)pyrrolidine hydrochloride

Identifier TypeValueReference
CAS Registry Number1095545-16-6
European Community (EC) Number800-893-4
DSSTox Substance IDDTXSID40662868
WikidataQ82580515

Systematic Nomenclature

The IUPAC nomenclature provides standardized naming conventions for this chemical compound. The primary name for this substance is 3-(3-Chlorophenyl)pyrrolidine hydrochloride, which systematically describes its structure with the chlorophenyl substituent at position 3 of the pyrrolidine ring, followed by the salt designation . Alternative naming formats include 3-(3-chlorophenyl)pyrrolidine;hydrochloride and 3-(3-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1), which emphasize the stoichiometric relationship between the organic base and hydrochloric acid . These systematic names provide researchers with precise structural information about the molecule, enabling accurate communication about its composition and configuration in scientific literature and databases.

Common Synonyms

The compound is known by several synonyms across various chemical databases and commercial catalogs. These include "3-(3-CHLOROPHENYL)PYRROLIDINE HCL," "MFCD03094759," and "3-(3-chlorophenyl)pyrrolidine;hydrochloride" . Commercial designations such as "VTB54516," "SB48707," and "AS-38293" represent catalog numbers or identification codes used by different chemical suppliers and research organizations . These alternative names and codes facilitate identification of the compound across different contexts, from research literature to commercial sourcing. The existence of multiple synonyms reflects the compound's presence in various chemical libraries and research settings, indicating its relevance in multiple scientific domains.

Applications and Research Significance

Chemical Synthesis Applications

In organic synthesis contexts, 3-(3-Chlorophenyl)pyrrolidine hydrochloride functions as a versatile building block for creating more complex molecular structures. The hydrochloride salt form provides enhanced stability during storage while maintaining reactivity of the pyrrolidine nitrogen for further derivatization . The chlorine substituent on the phenyl ring offers an additional site for potential cross-coupling reactions, allowing for further structural elaboration through palladium-catalyzed transformations. These characteristics make the compound valuable in diverse synthetic pathways leading to compounds with potential biological activity. Additionally, the compound's specific stereochemical features, particularly when considering isomers like (R)-3-(3-Chloro-phenyl)-pyrrolidine, provide opportunities for stereoselective synthesis of pharmaceutical candidates with precise three-dimensional structural requirements .

Analytical Applications

Physical and Chemical Properties

Solubility Characteristics

As a hydrochloride salt, 3-(3-Chlorophenyl)pyrrolidine hydrochloride demonstrates characteristic solubility patterns typical of amine hydrochlorides. The salt formation significantly enhances water solubility compared to the free base form, making it more suitable for aqueous applications in biological research . Conversely, the hydrochloride salt typically exhibits reduced solubility in less polar organic solvents compared to the parent compound. This solubility profile influences the compound's behavior in various experimental conditions, affecting extraction procedures, chromatographic separation methods, and formulation approaches in pharmaceutical contexts. These solubility characteristics must be considered when developing analytical methods or designing experiments involving this compound.

Stability Considerations

The stability profile of 3-(3-Chlorophenyl)pyrrolidine hydrochloride reflects the typical enhancement in shelf-life stability observed with hydrochloride salt formations of amine compounds. This improved stability results from the neutralization of the basic amine functionality, reducing its reactivity toward oxidation and other degradation pathways . Standard storage recommendations for this type of compound include protection from moisture, strong light, and elevated temperatures to maintain chemical integrity over extended periods. The compound's stability in solution may vary depending on pH, with acidic conditions generally favoring the protonated salt form and enhancing solution stability. These stability considerations influence proper handling, storage, and experimental design when working with this compound in research settings.

Spectroscopic Properties

The spectroscopic profile of 3-(3-Chlorophenyl)pyrrolidine hydrochloride exhibits characteristic features that facilitate its identification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive patterns for the pyrrolidine ring protons, aromatic protons of the chlorophenyl group, and the amine proton signal that is typically shifted downfield due to salt formation . Infrared spectroscopy would show characteristic bands for the N-H stretching vibration influenced by the hydrochloride salt formation, as well as the C-Cl stretching vibration from the chlorophenyl group. Mass spectrometry would typically show a molecular ion peak corresponding to the free base (M+H)+ at m/z 182, with characteristic isotope patterns reflecting the presence of chlorine. These spectroscopic properties collectively provide multiple complementary methods for confirming the compound's identity and assessing its purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator